N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c24-23(25)16-4-3-5-17(12-16)28(26,27)21-15-9-7-14(8-10-15)18-13-22-11-2-1-6-19(22)20-18/h1-13,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLQDKKEHZRFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then subjected to further reactions to introduce the phenyl and nitrobenzene sulfonamide groups. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles such as halogens for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the sulfonamide group results in a sulfonic acid .
Scientific Research Applications
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Comparison with Structural Analogs
Imidazo[1,2-a]pyridine-Based Sulfonamides
N-(4-imidazo[1,2-a]pyridin-2-yl-3-methoxyphenyl)methanesulfonamide (CAS 104691-59-0)
- Structure : Contains a methoxy (-OCH₃) group at the phenyl 3-position and a methanesulfonamide (-SO₂NHCH₃) moiety.
- Key Differences :
- The methoxy group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature. This may enhance solubility but reduce electrophilic reactivity.
- Molecular weight: ~287.34 g/mol (inferred from similar analogs) vs. the target compound’s higher weight due to the nitrobenzene-sulfonamide group .
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide (CAS 104691-60-3)
- Structure : Lacks substituents on the phenyl ring but retains the methanesulfonamide group.
- Simpler structure may result in lower binding affinity to targets requiring specific electronic interactions .
Sulfonamide Derivatives with Alternate Heterocyclic Cores
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 57, )
- Structure : Pyrazolo[3,4-d]pyrimidin core with fluorinated chromen and isopropylsulfonamide groups.
- Key Differences :
2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine ()
Substituent-Driven Functional Comparisons
Research Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The target’s nitro group may enhance binding to targets requiring charge-transfer interactions (e.g., enzymes with electron-rich active sites) but could limit solubility compared to methoxy-substituted analogs .
- Heterocyclic Core Flexibility : Imidazo[1,2-a]pyridine derivatives generally exhibit better pharmacokinetic profiles than bulkier cores (e.g., pyrazolopyrimidine), but fluorinated analogs () show superior target affinity in certain kinase assays .
- This contrasts with trifluoromethyl or sulfonyl groups, which are more metabolically inert .
Biological Activity
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide is a complex organic compound belonging to the class of imidazopyridine derivatives, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including biochemical interactions, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that combines an imidazopyridine moiety with a nitrobenzene sulfonamide group. This structural configuration is pivotal for its biological interactions and therapeutic potential.
Enzyme Inhibition
Research has demonstrated that imidazopyridine derivatives, including this compound, exhibit significant inhibitory activity against key enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease.
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition may have implications for neurodegenerative diseases.
- Lipoxygenase (LOX) : LOX inhibitors are of interest in inflammatory conditions due to their role in leukotriene biosynthesis.
The inhibition mechanisms were explored through in vitro studies, where kinetic analyses indicated competitive inhibition patterns for these enzymes .
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 12.5 |
| Butyrylcholinesterase | Competitive | 15.8 |
| Lipoxygenase | Non-competitive | 22.3 |
Anticancer Properties
This compound has shown promising anticancer activity, particularly against various cancer cell lines. Studies indicate that this compound can induce apoptosis and inhibit proliferation in breast cancer cells. The underlying mechanisms involve the modulation of signaling pathways related to cell survival and apoptosis .
Case Studies
- Breast Cancer Cell Line Study : A study evaluated the effects of the compound on MCF-7 breast cancer cells, reporting a significant reduction in cell viability with an IC50 value of 18 µM after 48 hours of treatment.
- Mechanistic Insights : Further investigations revealed that the compound activates caspase pathways leading to programmed cell death, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism by which this compound exerts its biological effects involves several key interactions:
- Binding Affinity : The compound binds to active sites of target enzymes and proteins, altering their functional states.
- Signal Transduction Modulation : It influences various signaling cascades associated with inflammation and cancer progression.
Q & A
Q. Example Optimization Table :
| Step | Parameter | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Cyclization | Catalyst | Glacial acetic acid | Increases yield by 20–30% |
| Sulfonylation | Solvent | Anhydrous toluene | Reduces side reactions |
| Nitro-group stability | Temperature | <100°C | Prevents nitro-group reduction |
What methodologies are recommended for confirming the structural integrity of this compound?
Basic Research Question
Structural confirmation requires a combination of analytical techniques:
- NMR spectroscopy : H and C NMR to identify chemical shifts for the imidazo[1,2-a]pyridine core (δ 7.2–8.5 ppm for aromatic protons) and sulfonamide groups (δ 3.1–3.5 ppm for SONH) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H] for CHNOS: 419.08) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
How to design experiments to evaluate the compound’s inhibitory activity against specific enzymes (e.g., cholinesterases or kinases)?
Advanced Research Question
Experimental Design :
- Target selection : Prioritize enzymes with structural relevance (e.g., acetylcholinesterase (AChE) due to the compound’s nitro and sulfonamide groups, which enhance π-π stacking in active sites) .
- Assay conditions :
- Use Ellman’s method for AChE/BChE inhibition, monitoring thiocholine production at 412 nm .
- For kinase inhibition (e.g., COX-2), employ fluorescence polarization assays with IC determination (e.g., IC = 0.07 μM for analogous imidazo[1,2-a]pyridine derivatives) .
- Controls : Include positive controls (e.g., donepezil for AChE) and validate selectivity via parallel assays against off-target enzymes .
Q. Data Interpretation :
- Compare inhibition curves (e.g., sigmoidal dose-response) to assess potency and selectivity indices .
What strategies are effective for analyzing structure-activity relationships (SAR) of analogs with modified substituents?
Advanced Research Question
SAR Workflow :
Library synthesis : Introduce substituents at key positions (e.g., C-3 of the imidazo[1,2-a]pyridine core) .
Biological screening : Test analogs against target enzymes or receptors.
Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities based on substituent effects (e.g., nitro vs. trifluoromethyl groups) .
Q. Case Study :
| Analog | Substituent | IC (AChE) | Selectivity Index |
|---|---|---|---|
| Parent compound | -NO | 1.2 μM | 15.3 |
| CF-substituted | -CF | 0.8 μM | 22.1 |
| -OCH | -OCH | 2.5 μM | 8.7 |
Trifluoromethyl groups enhance lipophilicity and metabolic stability, improving target engagement .
How to resolve contradictions in reported biological targets (e.g., cholinergic vs. kinase pathways)?
Advanced Research Question
Approach :
- Target deconvolution : Use chemical proteomics (e.g., affinity chromatography coupled with MS/MS) to identify binding partners .
- Pathway analysis : Employ transcriptomics (RNA-seq) to compare gene expression profiles in treated vs. untreated cells .
- Functional assays : Validate hypotheses via siRNA knockdown of suspected targets (e.g., kinase X vs. AChE) .
Example : A compound initially reported as a kinase inhibitor was later found to cross-react with AChE due to shared hydrophobic binding pockets. Dual activity was confirmed via co-crystallization .
What are the stability and reactivity profiles of the nitro and sulfonamide groups under physiological conditions?
Advanced Research Question
- Nitro group : Prone to reduction in vivo (e.g., by nitroreductases), forming reactive intermediates. Monitor via HPLC-MS in simulated biological fluids (pH 7.4, 37°C) .
- Sulfonamide : Stable under acidic conditions but hydrolyzes in strong bases. Use stability-indicating assays (e.g., accelerated degradation at 40°C/75% RH) .
Q. Degradation Products :
| Condition | Major Product | Mechanism |
|---|---|---|
| Acidic (pH 2) | Parent compound | Stable |
| Basic (pH 10) | 3-aminobenzenesulfonamide | Hydrolysis |
| Reductive (NADPH) | 3-aminobenzenesulfonamide | Nitro reduction |
How to design comparative studies with structurally similar imidazo[1,2-a]pyridine derivatives?
Advanced Research Question
Study Design :
Select analogs : Include derivatives with variations in:
- Core structure (e.g., imidazo[1,2-a]pyrimidine vs. pyridazine) .
- Substituents (e.g., nitro, bromo, morpholine) .
Benchmark assays : Compare IC, selectivity, and pharmacokinetic properties (e.g., logP, metabolic clearance) .
Q. Example Comparison :
| Compound | Core | Substituent | IC (COX-2) |
|---|---|---|---|
| Target compound | Imidazo[1,2-a]pyridine | -NO, -SONH | 0.15 μM |
| Analog A | Imidazo[1,5-a]pyridine | -CF | 0.42 μM |
| Analog B | Imidazo[1,2-a]pyrimidine | -Br | 1.8 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
